Product packaging for 2-Butenedinitrile, 2-chloro-, (Z)-(Cat. No.:CAS No. 71200-79-8)

2-Butenedinitrile, 2-chloro-, (Z)-

Cat. No.: B14460825
CAS No.: 71200-79-8
M. Wt: 112.52 g/mol
InChI Key: VXBAYIAWNLPBHU-RJRFIUFISA-N
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Description

2-Butenedinitrile, 2-chloro-, (Z)- is a useful research compound. Its molecular formula is C4HClN2 and its molecular weight is 112.52 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Butenedinitrile, 2-chloro-, (Z)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Butenedinitrile, 2-chloro-, (Z)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4HClN2 B14460825 2-Butenedinitrile, 2-chloro-, (Z)- CAS No. 71200-79-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

71200-79-8

Molecular Formula

C4HClN2

Molecular Weight

112.52 g/mol

IUPAC Name

(Z)-2-chlorobut-2-enedinitrile

InChI

InChI=1S/C4HClN2/c5-4(3-7)1-2-6/h1H/b4-1-

InChI Key

VXBAYIAWNLPBHU-RJRFIUFISA-N

Isomeric SMILES

C(=C(/C#N)\Cl)\C#N

Canonical SMILES

C(=C(C#N)Cl)C#N

Origin of Product

United States

Synthetic Methodologies for Z 2 Chloro 2 Butenedinitrile

Established Synthetic Pathways

The construction of (Z)-2-chloro-2-butenedinitrile likely relies on foundational reactions in nitrile chemistry and the formation of carbon-carbon double bonds. The following sections explore plausible, established routes.

Reaction of Chloroacetonitrile (B46850) with Cyanide Sources and Activating Agents

A logical, though not explicitly documented, approach to synthesizing 2-chloro-2-butenedinitrile involves the dimerization and subsequent elimination from a chlorinated C2 precursor like chloroacetonitrile. Chloroacetonitrile possesses a reactive C-Cl bond and an acidic α-proton, making it a versatile building block. researchgate.net

The proposed pathway would likely involve a base-catalyzed self-condensation. In this hypothetical scheme, a base would deprotonate chloroacetonitrile to form an anion. This anion could then act as a nucleophile, attacking the electrophilic carbon of a second chloroacetonitrile molecule. The subsequent elimination of a chloride ion and a proton would generate the butenedinitrile backbone. The choice of base and reaction conditions would be critical in controlling the reaction pathway and preventing polymerization or other side reactions.

A related, documented reaction involves the reaction of 3-chloroquinoline-2,4-diones with cyanide ions. In this case, the reaction medium dictates whether nucleophilic substitution of the chlorine atom occurs or if the cyanide ion attacks a carbonyl group, highlighting the complexity of reactions involving chlorinated compounds and cyanide.

Strategies for the Construction of Unsaturated Nitrile Frameworks

The synthesis of α,β-unsaturated nitriles is a well-established field in organic chemistry, offering several general strategies that could be adapted for the synthesis of the target molecule. These methods provide a framework for creating the core C=C-CN structure.

Key strategies include:

Cross-Metathesis: Olefin metathesis, utilizing catalysts like Grubbs' catalysts, is a powerful tool for forming C=C bonds. A potential route could involve the cross-metathesis of a chlorinated alkene with acrylonitrile. This method has been successfully used to prepare a variety of α,β-unsaturated aldehydes and nitriles.

Michael Addition: The addition of nucleophiles to α,β-unsaturated nitriles is a common reaction. While typically used to functionalize an existing framework, variations of this reaction could potentially be used in a tandem sequence to build the desired structure. For instance, manganese pincer complexes have been used to catalyze the addition of saturated nitriles to unsaturated nitriles.

Annulation Reactions: Copper-catalyzed [4+2] annulation of α,β-unsaturated ketoximes with activated nitriles provides a method for constructing substituted cyclic structures containing nitrile groups. While not a direct route to an acyclic dinitrile, the underlying principles of activating and coupling nitrile-containing fragments are relevant.

Synthesis StrategyDescriptionPotential ReactantsCatalyst/Reagent
Cross-Metathesis Forms a new C=C bond by scrambling and reforming the double bonds of two different alkenes.A chlorinated alkene and AcrylonitrileGrubbs' Catalyst
Base-Catalyzed Dimerization Self-condensation of a precursor followed by elimination to form a double bond.ChloroacetonitrileStrong, non-nucleophilic base
Michael Addition Approach Addition of a nucleophile to an activated alkene, potentially in a tandem reaction sequence.Saturated nitrile and an activated unsaturated nitrileManganese Pincer Complex

Novel Synthetic Approaches and Methodological Advancements

Modern synthetic chemistry continually seeks more efficient, selective, and milder reaction conditions. For a molecule like (Z)-2-chloro-2-butenedinitrile, novel approaches might involve transition-metal catalysis or electrochemical methods. For example, metal-ligand cooperation using manganese pincer complexes has been shown to activate C≡N bonds for Michael addition reactions under very mild and neutral conditions, which could prevent degradation of the sensitive chloro-alkene product.

Stereoselective Synthesis and Isomeric Control of (Z)-Butenedinitrile Derivatives

Achieving the desired (Z)-geometry is arguably the most significant challenge. The (E)-isomer (chloromaleonitrile) is often the thermodynamically more stable product, meaning that kinetically controlled reaction conditions are necessary to favor the (Z)-isomer.

Several strategies for stereoselective alkene synthesis could be employed:

Modified Wittig-type Reactions: The Horner-Wadsworth-Emmons (HWE) reaction is a classic method for forming alkenes. While it typically favors the (E)-isomer, modifications to the phosphonate (B1237965) reagent and reaction conditions (e.g., using specific bases and solvents) can favor the formation of (Z)-alkenes.

Alkyne Reduction: The partial reduction of a chlorinated 2-butynedinitrile precursor offers a powerful method for stereocontrol. The use of Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline) classically yields (Z)-alkenes from alkynes via syn-hydrogenation.

Electrochemical Methods: Electrochemical cross-coupling reactions have been developed for the synthesis of 1,4-dicarbonyl (Z)-alkenes with high stereoselectivity. Such a metal-free protocol could potentially be adapted for dinitrile synthesis, offering a high degree of functional group tolerance and control over isomerism. A proposed mechanism for high Z-selectivity in these reactions involves the formation of a crucial furan (B31954) intermediate.

A general methodology for the Z-selective synthesis of functionalized chiral alkenes has been reported, demonstrating the potential to control stereochemistry in complex systems.

Green Chemistry Approaches in 2-Butenedinitrile Synthesis

Applying the principles of green chemistry to the synthesis of (Z)-2-chloro-2-butenedinitrile would focus on reducing environmental impact. Key considerations would include:

Atom Economy: Designing a synthesis where the maximum number of atoms from the starting materials are incorporated into the final product. A direct dimerization-elimination pathway would have better atom economy than a multi-step route involving protecting groups.

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives like water, supercritical fluids, or ionic liquids.

Catalysis: Employing catalytic reagents instead of stoichiometric ones reduces waste. The use of recyclable catalysts, such as polymer-supported reagents, would further enhance the green credentials of the synthesis.

Renewable Feedstocks: While challenging for a halogenated compound, future pathways might explore deriving the carbon backbone from renewable sources like D-glucose, which has been demonstrated for related compounds like adipic acid.

Advanced Spectroscopic Characterization Techniques in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Proton NMR (¹H NMR) Analysis

No ¹H NMR spectral data for (Z)-2-chloro-2-butenedinitrile could be located.

Carbon-13 NMR (¹³C NMR) Investigations

No ¹³C NMR spectral data for (Z)-2-chloro-2-butenedinitrile could be located.

Vibrational Spectroscopy for Functional Group and Bond Characterization

Fourier Transform Infrared (FT-IR) Spectroscopy Studies

No FT-IR spectral data for (Z)-2-chloro-2-butenedinitrile could be located.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Electrospray Ionization Mass Spectrometry (ESI-MS)

No ESI-MS data, including molecular weight or fragmentation analysis, for (Z)-2-chloro-2-butenedinitrile could be located.

Due to the lack of available information, the creation of data tables and a detailed discussion of research findings for this specific compound is not possible at this time. Further research or de novo synthesis and analysis would be required to generate the data necessary for such an article.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as the definitive method for determining the precise arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, scientists can construct a three-dimensional electron density map of the molecule, revealing bond lengths, bond angles, and intermolecular interactions with exceptional accuracy.

For the compound (Z)-2-chloro-2-butenedinitrile, a comprehensive search of crystallographic databases did not yield any publicly available experimental crystal structure data. However, based on the known principles of chemical bonding and the structures of analogous compounds, a theoretical model of its solid-state packing can be proposed. The planar geometry of the butenedinitrile backbone, dictated by the sp² hybridization of the carbon atoms, would likely lead to a layered packing arrangement in the crystal lattice. The presence of the electronegative chlorine atom and the nitrile groups introduces significant dipole moments, which would be expected to govern the intermolecular interactions, favoring antiparallel arrangements to minimize electrostatic repulsion and maximize attractive dipole-dipole forces.

Table 1: Hypothetical Crystallographic Data for (Z)-2-chloro-2-butenedinitrile

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.5
b (Å)5.8
c (Å)9.2
α (°)90
β (°)105
γ (°)90
Volume (ų)398.5
Z4
Calculated Density (g/cm³)1.49

Note: The data in this table is hypothetical and serves as an illustration of the parameters that would be determined from an X-ray crystallography experiment. No experimental data has been publicly reported for this specific compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy in Electronic Transitions and Kinetic Studies

UV-Vis spectroscopy is a powerful technique used to study the electronic transitions within a molecule. When a molecule absorbs ultraviolet or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. The wavelength of light absorbed corresponds to the energy difference between these orbitals. This technique is routinely used to identify chromophores, conjugated systems, and to follow the kinetics of chemical reactions.

For (Z)-2-chloro-2-butenedinitrile, the presence of the carbon-carbon double bond conjugated with the two nitrile groups constitutes a significant chromophore. One would anticipate observing π → π* transitions, which are characteristic of such conjugated systems. The chlorine atom, with its lone pairs of electrons, may give rise to n → π* transitions, although these are typically much weaker than π → π* transitions. The position of the maximum absorbance (λmax) would be sensitive to the solvent polarity.

Table 2: Predicted UV-Vis Absorption Data for (Z)-2-chloro-2-butenedinitrile

SolventPredicted λmax (nm)Predicted Molar Absorptivity (ε, L mol⁻¹ cm⁻¹)Type of Transition
Hexane~210~10,000π → π
Ethanol~215~12,000π → π

Note: The data in this table is predicted based on the spectroscopic properties of similar conjugated dinitrile compounds and serves for illustrative purposes. No specific experimental UV-Vis data for (Z)-2-chloro-2-butenedinitrile has been reported in the surveyed literature.

Furthermore, UV-Vis spectroscopy could be employed in kinetic studies involving (Z)-2-chloro-2-butenedinitrile. For instance, in a reaction where the double bond is consumed, the disappearance of the characteristic π → π* absorption band could be monitored over time to determine the reaction rate and order. The high molar absorptivity of the chromophore would allow for sensitive detection even at low concentrations.

Reactivity and Reaction Mechanisms of Z 2 Chloro 2 Butenedinitrile

Nucleophilic Reactions Involving the Nitrile Functionality

The nitrile groups in (Z)-2-chloro-2-butenedinitrile are susceptible to attack by nucleophiles, a characteristic reaction of this functional group. These reactions can lead to a variety of derivatives, with the specific outcome dependent on the nature of the nucleophile and the reaction conditions.

Hydrolysis Mechanisms to Carboxylic Acid Derivatives

The hydrolysis of nitriles to carboxylic acids is a fundamental transformation in organic synthesis. For (Z)-2-chloro-2-butenedinitrile, this process can be catalyzed by either acid or base.

Under acidic conditions, the reaction is initiated by protonation of the nitrile nitrogen, which enhances the electrophilicity of the nitrile carbon. A subsequent attack by water leads to the formation of an imidic acid tautomer, which then isomerizes to the more stable amide intermediate. Further hydrolysis of the amide, also under acidic catalysis, yields the corresponding carboxylic acid. rsc.org

In a basic medium, the hydrolysis proceeds via the direct nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon. rsc.org This forms an intermediate with a negative charge on the nitrogen, which is subsequently protonated by water to give the imidic acid. Tautomerization to the amide is followed by base-catalyzed hydrolysis to afford the carboxylate salt. rsc.org The presence of the electron-withdrawing chloro and additional nitrile group is expected to facilitate the initial nucleophilic attack on the nitrile carbons.

The general mechanisms for acid- and base-catalyzed nitrile hydrolysis are outlined below:

Table 1: General Mechanisms of Nitrile Hydrolysis

CatalystStep 1Step 2Step 3Final Product
Acid Protonation of nitrile nitrogenNucleophilic attack by waterTautomerization to amide & further hydrolysisCarboxylic acid
Base Nucleophilic attack by hydroxideProtonation to form imidic acidTautomerization to amide & further hydrolysisCarboxylate salt

Reactions with Carbon- and Heteroatom-Nucleophiles

The electron-deficient nature of the carbon-carbon double bond in (Z)-2-chloro-2-butenedinitrile, a consequence of the two electron-withdrawing nitrile groups and the chlorine atom, makes it a prime target for nucleophilic attack. This is in addition to the inherent electrophilicity of the nitrile carbons themselves.

Carbon Nucleophiles: Organometallic reagents, such as Grignard reagents and organolithium compounds, are potent carbon nucleophiles that can add to the electrophilic centers of the molecule. Attack at the carbon-carbon double bond (a conjugate addition) would lead to the formation of a new carbon-carbon bond and a stabilized carbanion, which can then be quenched. Alternatively, attack at one of the nitrile carbons would initiate reactions leading to ketones after hydrolysis.

Heteroatom Nucleophiles: Nucleophiles containing heteroatoms such as oxygen, nitrogen, and sulfur can also react with (Z)-2-chloro-2-butenedinitrile. For instance, amines can add to the double bond or react at the nitrile group. Thiols are also effective nucleophiles for conjugate addition reactions with electron-deficient alkenes. Furthermore, nucleophilic substitution of the vinyl chloride is a possible reaction pathway, particularly with soft nucleophiles under appropriate conditions, although such reactions are generally less facile than those at sp3-hybridized carbons. libretexts.org

Electrophilic Activation and Transformations

While the electron-deficient nature of (Z)-2-chloro-2-butenedinitrile makes it more susceptible to nucleophilic attack, its reactivity can be modulated and expanded through electrophilic activation. The nitrile groups, with their lone pairs of electrons on the nitrogen atoms, can coordinate to Lewis acids. This coordination enhances the electron-withdrawing effect of the nitrile group, further activating the molecule towards nucleophilic attack. For instance, the use of a Lewis acid could facilitate the addition of weaker nucleophiles or influence the regioselectivity of the reaction.

Cycloaddition Chemistry in Heterocycle Formation

Cycloaddition reactions are powerful tools for the construction of cyclic and heterocyclic systems. wikipedia.org The electron-deficient nature of the double bond in (Z)-2-chloro-2-butenedinitrile makes it an excellent component in various cycloaddition reactions.

[4+2] Cycloaddition-Dimerization Processes

In a [4+2] cycloaddition, a 4π-electron system (the diene) reacts with a 2π-electron system (the dienophile) to form a six-membered ring. libretexts.org Given its electron-deficient double bond, (Z)-2-chloro-2-butenedinitrile is a potent dienophile. In the absence of a suitable diene, it is conceivable that it could undergo a [4+2] cycloaddition-dimerization, where one molecule acts as the diene component and another as the dienophile. However, for a molecule like (Z)-2-chloro-2-butenedinitrile to act as a diene, it would require participation of one of the nitrile π-bonds in the 4π system, which is a less common but known mode of reactivity for electron-deficient nitriles.

A more common reaction for electron-deficient alkenes is the Diels-Alder reaction with a suitable diene. For example, the related (Z)-2-butenedinitrile has been shown to react with dienes like 2,3-dimethylbuta-1,3-diene to form the corresponding cyclohexene (B86901) derivative. chegg.combartleby.com

[2+2+2] Cycloaddition with Alkynes for Pyridine (B92270) Synthesis

The [2+2+2] cycloaddition of two alkyne molecules and a nitrile is a highly efficient and atom-economical method for the synthesis of substituted pyridines. nih.gov This reaction is typically catalyzed by transition metals, with cobalt and rhodium complexes being particularly effective. nih.gov

In this reaction, (Z)-2-chloro-2-butenedinitrile can serve as the nitrile component. The electron-withdrawing groups on the nitrile are known to influence the reactivity and regioselectivity of the cycloaddition. The general catalytic cycle involves the formation of a metallacyclopentadiene intermediate from two alkyne units, followed by coordination and insertion of the nitrile to form a seven-membered metallacycle, which then undergoes reductive elimination to yield the pyridine ring and regenerate the catalyst. The presence of the chloro and additional nitrile substituents on the pyridine ring of the product would offer valuable handles for further functionalization. While specific examples utilizing (Z)-2-chloro-2-butenedinitrile are not prevalent in the literature, the general scope of this reaction with electron-deficient nitriles suggests its potential applicability. youtube.com

1,3-Dipolar Cycloadditions and Related Pericyclic Reactions

(Z)-2-chloro-2-butenedinitrile is an electron-deficient alkene, making it an excellent partner in various pericyclic reactions, most notably in [4+2] and [3+2] cycloadditions.

As a powerful dienophile, it readily participates in Diels-Alder reactions, a class of [4+2] cycloadditions. masterorganicchemistry.comsigmaaldrich.com The presence of two electron-withdrawing nitrile groups and an additional chlorine atom significantly lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO), facilitating rapid reaction with electron-rich dienes. For instance, the reaction of its parent compound, (Z)-2-butenedinitrile (maleonitrile), with 1,3-butadiene (B125203) proceeds via a concerted mechanism where the stereochemistry of the dienophile is preserved in the final product. chegg.comtransformationtutoring.com Given the enhanced electrophilicity of the chloro-substituted derivative, (Z)-2-chloro-2-butenedinitrile is expected to exhibit even greater reactivity in such transformations, leading to the formation of highly functionalized cyclohexene derivatives with cis-dinitrile stereochemistry. masterorganicchemistry.com

The compound is also a prime candidate for 1,3-dipolar cycloadditions, which are [3+2] cycloaddition reactions that form five-membered heterocyclic rings. wikipedia.org In these reactions, a 1,3-dipole (such as an azide, nitrile oxide, or azomethine ylide) reacts with a dipolarophile (the alkene). youtube.comnih.gov The high electrophilicity of (Z)-2-chloro-2-butenedinitrile makes it a highly reactive dipolarophile. These reactions are valuable for synthesizing a variety of heterocyclic compounds, such as triazoles, isoxazoles, and pyrazoles, which are important scaffolds in medicinal chemistry. youtube.comuchicago.edu

Reaction Type Reactant Partner Expected Product Key Features
Diels-Alder [4+2] Conjugated Diene (e.g., 1,3-Butadiene)Substituted CyclohexeneConcerted mechanism; stereospecific. transformationtutoring.commasterorganicchemistry.com
1,3-Dipolar [3+2] 1,3-Dipole (e.g., Azide, Nitrile Oxide)Five-membered HeterocycleForms heterocyclic rings; high regioselectivity often observed. wikipedia.orgyoutube.com

Polymerization Behavior and Mechanisms

While specific studies on the polymerization of (Z)-2-chloro-2-butenedinitrile are not extensively documented, its chemical structure suggests a strong propensity for anionic polymerization. The double bond is highly electron-deficient due to the cumulative electron-withdrawing effects of the two nitrile groups and the chlorine atom.

This electron deficiency makes the double bond highly susceptible to attack by nucleophilic initiators, such as organometallic compounds (e.g., n-butyllithium) or other strong anions. The proposed mechanism would involve:

Initiation: A nucleophile attacks one of the olefinic carbons, forming a carbanionic species that is stabilized by the adjacent nitrile and chloro substituents.

Propagation: The newly formed carbanion attacks another monomer molecule in a chain-growth fashion, leading to the formation of a polymer chain.

The stereochemistry of the resulting polymer would be influenced by the reaction conditions, including the nature of the initiator, solvent, and temperature.

Stereoisomerization Studies and E/Z Configurational Stability

The (Z)-configuration of 2-chloro-2-butenedinitrile is not immutable. Like many substituted alkenes, it can undergo isomerization to its (E)-diastereomer under specific conditions, typically involving heat or ultraviolet light. nih.govrsc.org

This E/Z isomerization proceeds via the temporary cleavage of the π-bond, allowing for rotation around the central C-C single bond, followed by the reformation of the π-bond. youtube.com

Photochemical Isomerization: Upon absorption of UV light, the molecule is promoted to an excited state where the π-bond is weaker, facilitating rotation to the more thermodynamically stable isomer or a photostationary state mixture. rsc.orgrsc.org

Thermal Isomerization: At elevated temperatures, sufficient energy can be supplied to overcome the rotational barrier of the double bond, leading to an equilibrium mixture of the (Z) and (E) isomers. The final ratio is determined by the relative thermodynamic stabilities of the two isomers. nih.gov

For 2-chloro-2-butenedinitrile, the (E)-isomer is generally expected to be more thermodynamically stable due to reduced steric strain between the substituents on the double bond.

Isomerization Method Mechanism Typical Outcome Reference Analogs
Photochemical Excitation to triplet or singlet state, rotation around C-C bond.Formation of a photostationary state of E and Z isomers.Cyanostilbenes rsc.org, Chloroacrylamides rsc.org
Thermal Overcoming rotational energy barrier via heating.Equilibrium mixture favoring the more stable isomer.Substituted acs.orgradialenes nih.gov, Dichloropropenes researchgate.net

Transition Metal-Catalyzed Reactions

The vinyl chloride moiety in (Z)-2-chloro-2-butenedinitrile is a key functional handle for a wide array of powerful transition metal-catalyzed transformations, enabling its derivatization into more complex molecules. youtube.com

Hydrocyanation , the addition of hydrogen cyanide across the double bond, is a well-established industrial process for related unsaturated nitriles. google.com While specific application to (Z)-2-chloro-2-butenedinitrile is not detailed, such a reaction would likely be catalyzed by nickel or palladium complexes and could proceed with varying regioselectivity.

Carbonylation , the incorporation of a carbonyl group (CO), is a highly versatile reaction for vinyl halides. commonorganicchemistry.comacs.org Using a palladium catalyst, (Z)-2-chloro-2-butenedinitrile can be carbonylated to produce various acyl compounds. The general catalytic cycle involves:

Oxidative addition of a Pd(0) complex into the C-Cl bond.

Insertion of a carbon monoxide molecule into the resulting C-Pd bond.

Reaction of the acyl-palladium intermediate with a nucleophile (e.g., an alcohol to form an ester or an amine to form an amide) and reductive elimination to release the product and regenerate the Pd(0) catalyst. acs.org

Silylation reactions introduce a silyl (B83357) group (e.g., -SiR₃) into the molecule. As an electron-deficient alkene, (Z)-2-chloro-2-butenedinitrile is an excellent substrate for various silylation methods. acs.orgrsc.org

Hydrosilylation involves the addition of a hydrosilane (H-SiR₃) across the double bond. This reaction can be catalyzed by various transition metals, such as iron or rhodium, as well as main group metals like magnesium. nih.govrsc.orgjst.go.jp The reaction typically proceeds via a 1,4-conjugate addition mechanism for α,β-unsaturated nitriles, leading to a silyl ketenimine or, after hydrolysis, a β-silyl nitrile.

Recent advances have also focused on radical-based silylarylation, where a silyl radical and an aryl group are added across the alkene in a three-component reaction, often co-catalyzed by nickel and a photoredox catalyst. rsc.orgrsc.orgacs.org

The vinyl chloride group is an ideal electrophilic partner in palladium-catalyzed cross-coupling reactions, allowing for the formation of a new carbon-carbon bond at the site of the chlorine atom.

Suzuki-Miyaura Coupling: This reaction couples the vinyl chloride with an organoboron reagent (a boronic acid or ester) in the presence of a palladium catalyst and a base. libretexts.org It is one of the most widely used C-C bond-forming reactions due to the mild conditions and the commercial availability and low toxicity of boron reagents. nih.govnih.gov

Stille Coupling: This method utilizes an organotin reagent (organostannane) to couple with the vinyl chloride. wikipedia.orglibretexts.org Stille reactions are highly versatile and tolerant of a wide range of functional groups, though the toxicity of tin compounds is a drawback. orgsyn.orgharvard.edu The reactivity of the C-Cl bond in (Z)-2-chloro-2-butenedinitrile is enhanced by the electron-withdrawing nitrile groups, making it a suitable substrate for these couplings, even with less reactive aryl chlorides. rsc.org

Coupling Reaction Coupling Partner Catalyst System Product Type
Suzuki-Miyaura Organoboronic Acid/EsterPd(0) or Pd(II) catalyst + BaseAryl/Vinyl-substituted Butenedinitrile
Stille OrganostannanePd(0) catalyst (often with ligands)Aryl/Vinyl/Alkyl-substituted Butenedinitrile

Theoretical and Computational Chemistry Studies of Z 2 Chloro 2 Butenedinitrile

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods use the principles of quantum mechanics to model molecular behavior, providing insights into electronic structure, geometry, and reactivity.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic properties of molecules. It is often employed to predict molecular geometries, vibrational frequencies, and reaction energetics. For instance, DFT studies have been successfully applied to understand the reactivity of other substituted butenedinitrile derivatives. In a study on 2,3-bis[(3-pyridylmethyl)amino]-2(Z)-butene-1,4-dinitrile, DFT calculations were used to explain the observed reactivity during alkylation reactions by analyzing condensed Fukui functions and softness indices. nih.gov Similarly, DFT has been used to compare the molecular structure of other chloro-containing organic compounds with experimental data, such as in the study of (E)-2-chloro-4-{[2-(2,4-dinitrophenyl)hydrazin-1-ylidene]methyl}phenol. scienceopen.com

However, specific DFT studies yielding detailed data tables on the electronic structure and properties of (Z)-2-chloro-2-butenedinitrile are not present in the searched literature. Such a study would typically involve optimizing the molecule's geometry and calculating key electronic descriptors.

Ab Initio Methods in Predicting Molecular Reactivity

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods are crucial for accurately predicting the potential energy surfaces of chemical reactions. For example, highly correlated ab initio calculations have been used to map the potential energy surface for the gas-phase reaction of a chlorine atom with allene, a different unsaturated hydrocarbon. nist.govresearchgate.net This type of study helps in understanding reaction mechanisms, identifying transition states, and determining product distributions. nist.govresearchgate.net

A specific ab initio investigation into the molecular reactivity of (Z)-2-chloro-2-butenedinitrile, which would predict its behavior in various chemical reactions, has not been found in the available literature.

Computational Studies on Reaction Pathways and Transition States

Computational chemistry is instrumental in mapping out the intricate pathways of chemical reactions and characterizing the high-energy transition states that govern reaction rates. This involves calculating the energy of the system as the reactants evolve into products. Studies on other molecules, such as the reaction between a fluorine atom and ethylene, have been re-examined at high theoretical levels to provide a more thorough understanding of the reaction mechanism, including the identification of prereaction complexes and transition structures. nih.gov The Diels-Alder reaction, a powerful tool in organic synthesis, has also been the subject of computational studies to understand its concerted mechanism. researchgate.net A study on the reaction of 1,3-butadiene (B125203) with (Z)-2-butenedinitrile (the non-chlorinated analog) confirms the preservation of stereochemistry, which is a key aspect of this reaction type. transformationtutoring.com

Despite the relevance of these methods, specific computational studies on the reaction pathways and transition states involving (Z)-2-chloro-2-butenedinitrile are not documented in the searched scientific papers.

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for understanding and predicting the reactive sites of a molecule. It maps the electrostatic potential onto the electron density surface, visually identifying regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). researchgate.netyoutube.com MEP analysis has been applied to various molecules to evaluate active sites for electrophilic and nucleophilic attack. mdpi.comnanobioletters.com For instance, in a study of benomyl, MEP analysis helped to identify the most reactive parts of the molecule.

A specific MEP analysis for (Z)-2-chloro-2-butenedinitrile, which would provide a map of its reactive surface, is not available in the reviewed literature. Such an analysis would be crucial for predicting its intermolecular interactions and reaction sites.

Quantitative Structure-Property Relationship (QSPR) and Chemometrics

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the chemical structure of a compound with its physical, chemical, or biological properties. These models rely on molecular descriptors that quantify various aspects of the molecular structure.

Analysis of Molecular Descriptors and Reactivity Indices

Molecular descriptors and reactivity indices are key components of QSPR and general reactivity studies. These can include electronic properties (like HOMO-LUMO energies), steric properties, and topological indices. In a combined experimental and theoretical study of 1-(arylsulfonyl)-2-R-4-chloro-2-butenes, reactivity parameters derived from DFT calculations showed a high correlation with Hammett constants, demonstrating the predictive power of these descriptors. researchgate.net Similarly, studies on spirostannoles have utilized DFT to calculate and analyze frontier molecular orbitals (HOMO and LUMO) to understand their electronic behavior and redox properties. mdpi.com

A dedicated QSPR analysis or a detailed report on the molecular descriptors and reactivity indices specifically for (Z)-2-chloro-2-butenedinitrile has not been identified in the public scientific domain.

Applications in Advanced Organic Synthesis and Materials Science Research

A Gateway to Heterocyclic Compound Synthesis

The strategic arrangement of functional groups in (Z)-2-chloro-2-butenedinitrile provides multiple reaction sites for the construction of diverse heterocyclic scaffolds. The electrophilic carbon atom bearing the chlorine is susceptible to nucleophilic attack, while the dinitrile moiety can participate in cyclization reactions, making it a valuable synthon for nitrogen- and sulfur-containing heterocycles.

Synthesis of Pyridines and their Analogs

While direct, documented syntheses of pyridines from (Z)-2-chloro-2-butenedinitrile are not extensively reported, its structure suggests plausible pathways based on established pyridine (B92270) synthesis methodologies. baranlab.orgorganic-chemistry.org One potential approach involves the reaction of the dinitrile with a 1,3-dicarbonyl compound or its equivalent in the presence of a base. The initial Michael addition of the enolate of the dicarbonyl compound to the electron-deficient double bond of the butenedinitrile, followed by intramolecular cyclization and elimination of hydrogen chloride, could lead to a highly substituted pyridine ring. The nitrile groups can subsequently be hydrolyzed or otherwise modified to introduce further functionality.

Another conceived route could involve a [4+2] cycloaddition reaction, where the butenedinitrile acts as the dienophile. Reaction with a suitable 1-azadiene, followed by aromatization, could theoretically yield a pyridine derivative. baranlab.org The electron-withdrawing nature of the nitrile groups would enhance the dienophilic character of the double bond, potentially facilitating such transformations.

Access to Pyrimidines and Related Nitrogen Heterocycles

The synthesis of pyrimidines often involves the condensation of a three-carbon component with a urea (B33335) or amidine derivative. organic-chemistry.orggoogle.commdpi.com (Z)-2-chloro-2-butenedinitrile could serve as the three-carbon component in such reactions. For instance, reaction with an amidine could proceed via initial nucleophilic attack of the amidine nitrogen on the carbon bearing the chlorine atom. Subsequent intramolecular cyclization involving one of the nitrile groups would lead to the formation of the pyrimidine (B1678525) ring. The remaining nitrile group and the substituent from the amidine would provide handles for further functionalization.

Furthermore, the reaction of dinitriles with themselves in the presence of a base can lead to the formation of pyrimidine derivatives, suggesting another potential, though less controlled, pathway for the self-condensation of (Z)-2-chloro-2-butenedinitrile under specific conditions.

Pathways to Thiazoles and Other Sulfur Heterocycles

The construction of the thiazole (B1198619) ring typically involves the reaction of an α-halocarbonyl compound with a thioamide (Hantzsch synthesis). youtube.comyoutube.com While (Z)-2-chloro-2-butenedinitrile is not an α-halocarbonyl, its reactivity profile allows for the conceptual design of pathways to thiazoles. A plausible route could involve reaction with a sulfur nucleophile, such as sodium hydrosulfide, to replace the chlorine atom and form a thioenolate intermediate. This intermediate could then react with a suitable α-amino nitrile or a related compound to construct the thiazole ring.

Alternatively, reaction with a thioamide under specific conditions could lead to the formation of a thiazole derivative. The thioamide sulfur could act as a nucleophile, attacking the chlorinated carbon, followed by an intramolecular cyclization involving the nitrogen of the thioamide and one of the nitrile groups. The versatility of thiazole synthesis allows for various approaches where a substituted butenedinitrile could serve as a key precursor. rsc.org

Intermediacy in the Synthesis of Fine Chemicals

The reactivity of (Z)-2-chloro-2-butenedinitrile positions it as a potential intermediate in the synthesis of more complex molecules with applications in various sectors of the chemical industry, including pharmaceuticals and agrochemicals.

Precursor in Pharmaceutical Research

Heterocyclic compounds, particularly those containing nitrogen and sulfur, form the backbone of a vast number of pharmaceuticals. The ability of (Z)-2-chloro-2-butenedinitrile to act as a precursor to pyridines, pyrimidines, and thiazoles suggests its potential utility in medicinal chemistry. These core structures are present in a wide array of drugs with diverse therapeutic actions. For example, pyrimidine derivatives are integral to many antiviral and anticancer drugs. The synthesis of novel substituted heterocycles from this building block could lead to the discovery of new pharmacologically active agents. The presence of the nitrile groups offers a route to carboxylic acids, amides, or amines, which are common functionalities in drug molecules.

Role in Agrochemical Development

Similar to the pharmaceutical industry, the agrochemical sector relies heavily on novel heterocyclic compounds for the development of new herbicides, insecticides, and fungicides. Pyridine and pyrimidine derivatives are prominent classes of agrochemicals. The potential to generate libraries of substituted pyridines and pyrimidines from (Z)-2-chloro-2-butenedinitrile could be a valuable tool for screening new active ingredients. The introduction of a chlorine atom and nitrile groups can significantly influence the biological activity and physical properties of the resulting molecules, which are critical factors in the design of effective and safe agrochemicals. For instance, chlorinated pyrimidines are known intermediates in the synthesis of certain agricultural fungicides. google.com

No Publicly Available Research Found for (Z)-2-chloro-2-butenedinitrile in Advanced Organic Synthesis and Materials Science

Despite a comprehensive search of available scientific literature, no specific research findings or applications concerning the chemical compound (Z)-2-chloro-2-butenedinitrile in the fields of advanced organic synthesis and materials science could be identified. Consequently, an article detailing its use in the development of functional materials through derivatization or its integration into multicomponent reactions for chemical diversity cannot be generated at this time.

The investigation sought to uncover detailed research on the derivatization of (Z)-2-chloro-2-butenedinitrile and its subsequent application in creating functional materials. This would typically involve studies on how the chloro and nitrile functional groups are modified to impart specific properties to the resulting materials, such as thermal stability, conductivity, or optical characteristics. However, no such studies detailing these processes for this specific isomer were found.

Similarly, the search for the integration of (Z)-2-chloro-2-butenedinitrile into multicomponent reactions (MCRs) to generate chemical diversity was unsuccessful. MCRs are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step. The electron-deficient nature of the double bond and the presence of versatile nitrile and chloro groups would theoretically make (Z)-2-chloro-2-butenedinitrile a candidate for such reactions, leading to the synthesis of diverse heterocyclic or carbocyclic scaffolds. Nevertheless, the scientific literature does not appear to contain any examples of its use in this context.

This lack of available data prevents the creation of the requested in-depth article and the associated data tables. Further research would be required to explore the potential of (Z)-2-chloro-2-butenedinitrile in these advanced applications.

Table of Compounds Mentioned

Future Research Directions and Interdisciplinary Challenges

Design of Highly Efficient and Selective Catalytic Systems

The development of catalytic systems that can selectively transform (Z)-2-chloro-2-butenedinitrile is a primary area for future investigation. The presence of the vinyl chloride moiety suggests the potential for various cross-coupling reactions, which are fundamental in modern organic synthesis.

Cross-Coupling Reactions: Palladium, nickel, and copper-based catalysts could be employed to facilitate reactions such as Suzuki, Stille, and Sonogashira couplings at the C-Cl bond. organic-chemistry.orgnih.govnih.govyoutube.com This would allow for the introduction of a wide array of substituents, including aryl, alkyl, and alkynyl groups, thereby enabling the synthesis of a diverse library of derivatives. A key challenge will be to achieve high selectivity for the cross-coupling reaction without promoting unwanted side reactions involving the nitrile groups or the double bond. The development of ligands that can fine-tune the reactivity of the metal center will be crucial. organic-chemistry.org

Catalysis Involving Nitrile Groups: The two nitrile groups offer opportunities for cyclotrimerization reactions to form highly functionalized triazine-containing polymers. acs.orgacs.org The resulting hyperbranched polytriazines could possess interesting optical and thermal properties. acs.orgacs.org Catalysts based on strong acids or transition metals could be explored for this purpose.

A summary of potential catalytic transformations is presented in the table below.

Catalytic ReactionPotential CatalystPotential Product
Suzuki CouplingPalladium-based catalystAryl-substituted butenedinitrile
Stille CouplingPalladium-based catalystOrganotin-substituted butenedinitrile
Sonogashira CouplingPalladium/Copper co-catalystAlkynyl-substituted butenedinitrile
CyclotrimerizationAcid or Transition Metal CatalystPolytriazine
Oxidative CyclizationMnO₂/DDQFused heterocyclic systems

Exploration of Photochemical and Electrochemical Transformations

Light and electricity offer alternative green methods for activating and transforming (Z)-2-chloro-2-butenedinitrile, potentially leading to unique products not accessible through thermal means.

Photochemical Reactions: The carbon-carbon double bond in the molecule makes it a prime candidate for photochemical cycloaddition reactions. pearson.comyoutube.comlibretexts.org Specifically, [2+2] photocycloadditions with other alkenes could be explored to construct strained cyclobutane (B1203170) rings, which are valuable intermediates in organic synthesis. nih.govnih.gov The use of photosensitizers could be investigated to control the reaction pathways and improve efficiency. nih.gov Furthermore, photochemical rearrangement, similar to that observed for diaminomaleonitrile, could lead to the formation of novel heterocyclic structures. wikipedia.orgchemicalbook.com

Electrochemical Transformations: Electrochemical methods provide a powerful tool for selective reductions and oxidations. The electrochemical reduction of the carbon-chlorine bond is a plausible transformation, potentially proceeding through a stepwise addition of electrons. publish.csiro.aumurdoch.edu.au This could offer a controlled method for dehalogenation. Additionally, the electrochemical reduction of the nitrile groups to amines is a possibility, analogous to the hydrogenation of other nitriles. wikipedia.org The electrochemical reduction of α,β-unsaturated systems is also well-documented and could be applied to the double bond of this molecule. chemicalbook.comorgsyn.org The choice of electrode material and reaction conditions will be critical in directing the selectivity of these transformations. publish.csiro.auresearchgate.net

Computational Design of Novel Derivatives with Tuned Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), can play a pivotal role in guiding the synthetic exploration of (Z)-2-chloro-2-butenedinitrile and its derivatives.

Predicting Reactivity: DFT calculations can be used to model the electronic structure of the molecule, including its frontier molecular orbitals (HOMO and LUMO), to predict its reactivity towards various reagents. scilit.comresearchgate.netrsc.orgmdpi.commdpi.com For instance, the electrophilicity and nucleophilicity of different sites within the molecule can be quantified to anticipate the outcomes of polar reactions. mdpi.com

Designing Derivatives: By computationally introducing different substituents onto the butenedinitrile scaffold, it is possible to systematically study their effects on the molecule's geometric and electronic properties. nih.govscilit.com This in-silico screening can identify derivatives with tailored reactivity, such as enhanced or suppressed susceptibility to nucleophilic attack, or altered photochemical and electrochemical properties. This predictive power can save significant experimental time and resources by prioritizing the most promising synthetic targets.

Mechanistic Insights: Computational modeling can also be used to elucidate the mechanisms of potential reactions, such as cycloadditions or cross-coupling reactions. scilit.comresearchgate.net By calculating the energies of transition states and intermediates, the most favorable reaction pathways can be determined, providing valuable insights for optimizing reaction conditions.

Sustainable Synthesis and Process Intensification of 2-Butenedinitrile Production

Future research should also focus on developing green and sustainable methods for the synthesis of (Z)-2-chloro-2-butenedinitrile and its derivatives.

Greener Synthetic Routes: Traditional methods for nitrile synthesis often involve highly toxic reagents like hydrogen cyanide. researchgate.net Research into alternative, greener routes is essential. This could involve the use of biocatalytic methods, such as nitrile hydratases or aldoxime dehydratases, for the synthesis of dinitrile precursors. acs.orgpublish.csiro.au The development of synthetic pathways that utilize renewable feedstocks would also be a significant advancement. researchgate.net

Process Intensification: The adoption of process intensification technologies, such as flow chemistry, could lead to safer, more efficient, and scalable production of butenedinitrile derivatives. rsc.org Continuous-flow reactors offer improved heat and mass transfer, better control over reaction parameters, and the ability to safely handle hazardous intermediates. researchgate.net

Atom Economy: Designing synthetic routes that maximize atom economy is a core principle of green chemistry. acs.org Catalytic approaches are inherently more atom-economical than stoichiometric reactions. Future work should aim to develop catalytic cycles that minimize waste generation.

Application in Emerging Fields of Chemical Science

The unique combination of functional groups in (Z)-2-chloro-2-butenedinitrile and its potential derivatives opens up possibilities for their application in several cutting-edge areas of chemical science.

Polymer and Materials Science: Dinitriles are valuable monomers for the synthesis of nitrogen-rich polymers with unique properties. acs.orgacs.orgcapes.gov.br The polymerization of (Z)-2-chloro-2-butenedinitrile or its derivatives could lead to novel polymers with high thermal stability, specific optical properties, or the ability to act as selective chemosensors. acs.org The presence of the chlorine atom provides a handle for post-polymerization modification, further expanding the functional space of the resulting materials.

Heterocyclic Synthesis: The dinitrile functionality, in combination with the reactive chloro-alkene moiety, makes this compound a versatile building block for the synthesis of complex heterocyclic compounds. chemicalbook.comresearchgate.netnih.gov For example, it could be used in cycloaddition reactions or condensation reactions to construct novel pyrazine, imidazole, or diazepine (B8756704) ring systems. chemicalbook.comresearchgate.net

Functionalized Nanomaterials: The molecule could be used to functionalize the surface of nanomaterials, thereby tuning their properties for specific applications in catalysis, sensing, or drug delivery. researchgate.net The nitrile groups can participate in coordination chemistry or be transformed into other functional groups to facilitate attachment to nanoparticles. researchgate.net

Prebiotic Chemistry and Astrobiology: Diaminomaleonitrile, a structurally related compound, is considered a key precursor in the prebiotic synthesis of nucleobases and amino acids. wikipedia.orgchemicalbook.com The reactivity of (Z)-2-chloro-2-butenedinitrile under prebiotic conditions could be an interesting area of investigation, potentially shedding light on the chemical origins of life.

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for structural confirmation of (Z)-2-chloro-2-butene, and how should data interpretation proceed?

  • Methodology : Infrared (IR) spectroscopy is critical for identifying functional groups and confirming stereochemistry. The Coblentz Society provides reference IR spectra with key absorption bands (e.g., C-Cl stretching at ~550–600 cm⁻¹ and C=C vibrations at ~1650 cm⁻¹). Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can resolve stereoisomerism by analyzing coupling constants and chemical shifts, particularly for the vinylic protons .

Q. How should researchers measure and validate physical properties like boiling point and density for (Z)-2-chloro-2-butene?

  • Methodology : Use calibrated instruments (e.g., digital densitometers, fractional distillation setups) under controlled conditions. For example, discrepancies in boiling points (reported as 61.5°C–70.6°C) may arise from impurities or pressure variations. Cross-reference data from NIST (Kinney, 1942; Navez, 1930) and validate via differential scanning calorimetry (DSC) .

Q. What safety protocols are essential for handling (Z)-2-chloro-2-butene in laboratory settings?

  • Methodology : Use fume hoods, nitrile gloves, and protective eyewear. Monitor airborne concentrations using gas detectors, and consult the RTECS EM4265000 for occupational exposure limits. Emergency procedures should address skin/eye contact (flush with water) and inhalation (move to fresh air) .

Advanced Research Questions

Q. How can conflicting literature values for the boiling point of (Z)-2-chloro-2-butene be resolved during experimental replication?

  • Methodology : Investigate historical methodologies (e.g., Kinney’s 1942 static vs. dynamic boiling point measurements). Control for purity via gas chromatography (GC) and standardize pressure conditions (e.g., reduced pressure for low-boiling fractions). Use modern techniques like DSC to minimize measurement uncertainty .

Q. What experimental approaches determine the thermodynamic stability of (Z)-2-chloro-2-butene relative to its (E)-isomer?

  • Methodology : Calorimetric studies (e.g., bomb calorimetry) can measure enthalpy changes (ΔH) during isomerization. Computational methods like Density Functional Theory (DFT) model energy barriers between stereoisomers. Compare results with Levanova et al.’s reaction enthalpy data for chloroalkene systems .

Q. How does the chloro substituent influence regioselectivity in cycloaddition reactions involving (Z)-2-chloro-2-butene?

  • Methodology : Perform kinetic studies under varying temperatures and catalysts (e.g., Lewis acids). Use isotopic labeling (e.g., deuterated analogs) to track reaction pathways. Analyze stereochemical outcomes via X-ray crystallography or NOESY NMR .

Q. What strategies prevent isomerization of (Z)-2-chloro-2-butene during storage or synthesis?

  • Methodology : Optimize storage conditions (e.g., low temperatures, inert atmospheres). Monitor isomer ratios using chiral HPLC or GC-MS. Catalytic inhibitors (e.g., radical scavengers) can suppress thermal or photochemical interconversion .

Data Contradiction Analysis

Q. Why do thermodynamic datasets from Levanova et al. (1972–1975) show variability in reaction enthalpies for (Z)-2-chloro-2-butene?

  • Resolution : Evaluate experimental setups (e.g., solvent effects, reaction scales). Recalculate enthalpy values using consistent reference states (e.g., standard temperature/pressure). Cross-validate with computational thermodynamics (e.g., Gaussian software) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.